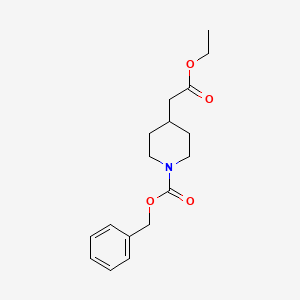
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Descripción general
Descripción
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 82244-11-9 . It has a molecular weight of 303.36 and its IUPAC name is benzyl 4-(2-ethoxy-2-oxoethylidene)-1-piperidinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate was refluxed in absolute ethanol for 8 hours . The completion of the reaction was monitored by TLC .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 433.3±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.9±3.0 kJ/mol . The flash point is 215.8±28.7 °C . The index of refraction is 1.588 . The molar refractivity is 84.0±0.3 cm³ . It has 5 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been used in biological evaluation studies. For instance, it has been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The antibacterial and antifungal activities of the compound have been studied against several microorganisms, and it was found to be moderately active .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies. The structures of the compound were further confirmed by single crystal X-ray diffraction analysis .
Hirshfeld Surface Analysis
The compound has been used in Hirshfeld surface analysis and fingerprint plots. This detailed analysis of the intermolecular interactions and crystal packing of the compound was performed .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring in Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is considered as an important synthetic strategy in the field of drug discovery .
Anticancer Research
Derived compounds containing piperazine rings, such as Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, have shown a wide spectrum of biological activities, including anticancer activities .
Safety and Hazards
The compound is associated with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Propiedades
IUPAC Name |
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULSTAOSZUXHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512588 | |
| Record name | Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
80221-26-7 | |
| Record name | Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


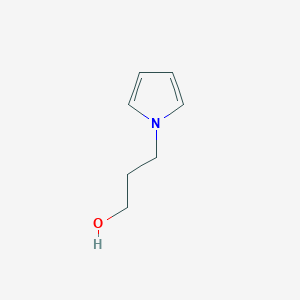
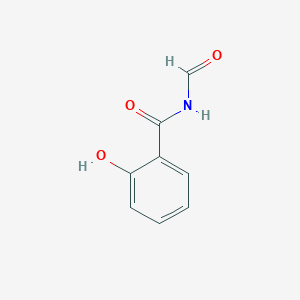
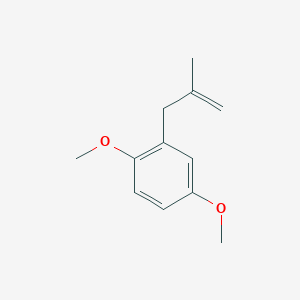
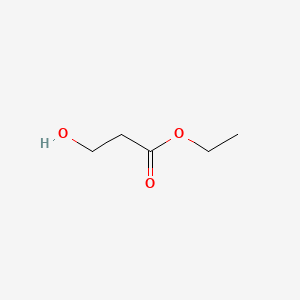
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)
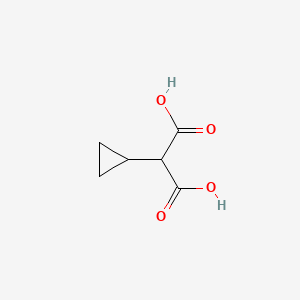


![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)